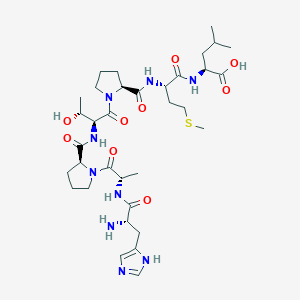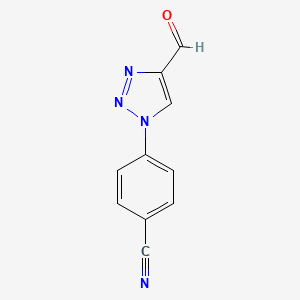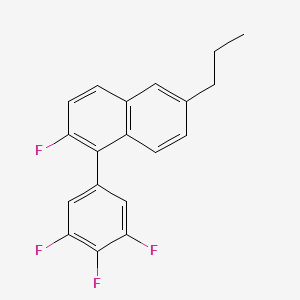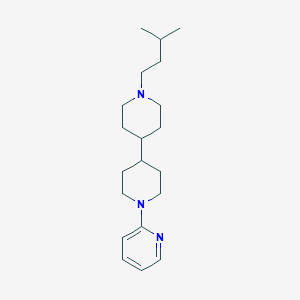![molecular formula C21H28N2 B12613157 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine CAS No. 918482-02-7](/img/structure/B12613157.png)
1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,6-dimethylphenylmethyl group and a 2-phenylethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various substituted piperazines.
Applications De Recherche Scientifique
1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. This compound can affect neurotransmitter systems, leading to potential therapeutic effects in neurological disorders .
Comparaison Avec Des Composés Similaires
- 1-(2,3-Dimethylphenyl)-4-(3-methoxybenzyl)piperazine
- 1-(2,6-Dimethylphenyl)-4-(2-methoxyethyl)piperazine
Comparison: Compared to these similar compounds, 1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both 2,6-dimethylphenylmethyl and 2-phenylethyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
918482-02-7 |
|---|---|
Formule moléculaire |
C21H28N2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1-[(2,6-dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C21H28N2/c1-18-7-6-8-19(2)21(18)17-23-15-13-22(14-16-23)12-11-20-9-4-3-5-10-20/h3-10H,11-17H2,1-2H3 |
Clé InChI |
USTWKXNSWXJFFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CN2CCN(CC2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[5-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12613075.png)

![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)
![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)

![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)




